5-Hydroxy-2,7-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2,7-dimethylquinoline is a nitrogen-based heterocyclic aromatic compound. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The compound’s structure consists of a quinoline core with hydroxy and methyl substituents, making it a unique and valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2,7-dimethylquinoline typically involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method includes the Michael (1,4-) addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation . Another approach involves the reaction of methylanilines with malonic acid equivalents under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Skraup synthesis with optimized reaction conditions to ensure high yield and purity. The use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2,7-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines with potential biological activities .
Scientific Research Applications
5-Hydroxy-2,7-dimethylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer properties, making it valuable in drug discovery.
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2,7-dimethylquinolin-5-ol |
InChI |
InChI=1S/C11H11NO/c1-7-5-10-9(11(13)6-7)4-3-8(2)12-10/h3-6,13H,1-2H3 |
InChI Key |
XBVOVJYOBXVDLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.